Ácido 5-(fluorosulfonil)-2-metoxibenzoico

Descripción general

Descripción

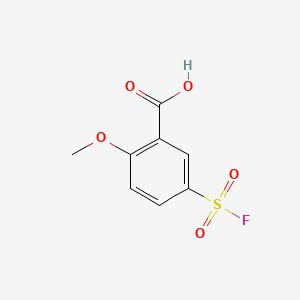

5-(Fluorosulfonyl)-2-methoxybenzoic acid: is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a methoxy group (–OCH₃) at the ortho position and a fluorosulfonyl group (–SO₂F) at the 5th position of the benzene ring. This compound is a colorless solid and is one of the isomers of anisic acid .

Aplicaciones Científicas De Investigación

Chemistry: 5-(Fluorosulfonyl)-2-methoxybenzoic acid is used as a substrate in various catalytic reactions, including decarboxylative coupling with aryl halides . It is also employed in the synthesis of sulfonyl fluorides, which are valuable intermediates in organic synthesis .

Biology and Medicine: In biological research, sulfonyl fluorides are known for their role in enzyme inhibition and as probes for studying enzyme mechanisms. They are used in drug discovery and development due to their ability to form covalent bonds with target proteins .

Industry: Industrially, 5-(Fluorosulfonyl)-2-methoxybenzoic acid is used in the production of fluorinated compounds, which have applications in materials science, including the development of advanced polymers and surfactants .

Mecanismo De Acción

Mode of Action

The main mechanism of fluorouracil, a related compound, is thought to be the binding of the deoxyribonucleotide of the drug (fdump) and the folate cofactor, n5–10-methylenetetrahydrofolate, to thymidylate synthase (ts) to form a covalently bound ternary complex . This interaction inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA .

Biochemical Pathways

Fluorouracil, a related compound, is known to affect multiple biological signaling pathways such as hippo/yap, wnt/β-catenin, hedgehog, nf-kb, and notch cascades .

Pharmacokinetics

Fluorouracil, a related compound, is known to have a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .

Result of Action

Fluorouracil, a related compound, is known to cause dna damage, significantly increase intracellular atp levels and the nad+/nadh ratio, and promote reactive oxygen species (ros) production .

Action Environment

It is known that the solubility and pharmacokinetic properties of fluorouracil, a related compound, can be modulated via cocrystallization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-(Fluorosulfonyl)-2-methoxybenzoic acid typically involves the introduction of the fluorosulfonyl group into the anisic acid structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides .

Industrial Production Methods: Industrial production of fluorosulfonyl compounds often involves the catalytic isomerization of tetrafluoroethane-β-sultone. This process includes the reaction of tetrafluoroethylene with sulfur trioxide, followed by isomerization . The reaction conditions are carefully controlled to prevent spontaneous polymerization and ensure high yields.

Análisis De Reacciones Químicas

Types of Reactions: 5-(Fluorosulfonyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.

Substitution: The methoxy and fluorosulfonyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of substituted benzoic acids.

Comparación Con Compuestos Similares

p-Anisic acid (4-Methoxybenzoic acid): Similar structure but with the methoxy group at the para position.

m-Anisic acid (3-Methoxybenzoic acid): Methoxy group at the meta position.

5-Chloro-o-anisic acid: Similar structure with a chloro group instead of a fluorosulfonyl group.

Uniqueness: 5-(Fluorosulfonyl)-2-methoxybenzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties compared to other anisic acid isomers. This makes it particularly valuable in synthetic chemistry and industrial applications .

Actividad Biológica

5-(Fluorosulfonyl)-2-methoxybenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(Fluorosulfonyl)-2-methoxybenzoic acid has the following structural formula:

- Molecular Formula : C9H9FNO4S

- Molecular Weight : 234.20 g/mol

The compound features a methoxy group (-OCH₃) at the 2-position and a highly reactive fluorosulfonyl group (-SO₂F) at the 5-position of the benzoic acid framework. This unique configuration contributes to its reactivity and potential biological activity.

The biological activity of 5-(Fluorosulfonyl)-2-methoxybenzoic acid is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The fluorosulfonyl group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions, which can disrupt normal cellular functions.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways, potentially leading to cell death.

- Induction of Apoptosis : Preliminary studies suggest that fluorinated compounds can trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.

Anticancer Activity

Research indicates that compounds with similar structures to 5-(Fluorosulfonyl)-2-methoxybenzoic acid exhibit significant anticancer properties. For instance, fluorinated heterocycles have been reported to possess potent anticancer activities against various cancer cell lines, including colorectal and breast cancer cells. In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells while exhibiting reduced toxicity towards non-cancerous cells .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 12 | HCT-116 (CRC) | Low nanomolar range | G2/M phase arrest, ROS production |

| Compound 20f | MCF-7 (Breast) | 42.4 | Apoptosis induction |

| 5-(Fluorosulfonyl)-2-methoxybenzoic acid | TBD | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, fluorinated compounds are recognized for their antimicrobial activities. The presence of fluorine atoms in the structure often enhances the potency against bacterial and fungal strains. Compounds similar to 5-(Fluorosulfonyl)-2-methoxybenzoic acid have been shown to inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic processes .

Case Studies

- Study on Fluorinated Heterocycles : A comprehensive review highlighted that several fluorinated five-membered heterocycles demonstrated significant anticancer and antimicrobial activities. The study emphasized the importance of fluorine in enhancing the biological efficacy of these compounds .

- In Vivo Studies : Research involving in vivo models has shown that certain fluorinated compounds can effectively suppress tumor growth, achieving better results than established chemotherapeutics like Taxol .

- Safety Profile : Notably, many fluorinated compounds exhibit a favorable safety profile, demonstrating low toxicity in non-cancerous cell lines while maintaining high efficacy against cancerous cells .

Propiedades

IUPAC Name |

5-fluorosulfonyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEBLZKYIOYFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308850 | |

| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-50-8 | |

| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(fluorosulfonyl)-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.